Cas no 57233-12-2 (Cyclohexanecarboxamide,N,N-diethyl-5-methyl-2-(1-methylethyl)-)

Cyclohexanecarboxamide,N,N-diethyl-5-methyl-2-(1-methylethyl)- structure
57233-12-2 structure
Product name:Cyclohexanecarboxamide,N,N-diethyl-5-methyl-2-(1-methylethyl)-
CAS No:57233-12-2
MF:C15H29NO
MW:239.396864652634
CID:375753
PubChem ID:93591

Cyclohexanecarboxamide,N,N-diethyl-5-methyl-2-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxamide,N,N-diethyl-5-methyl-2-(1-methylethyl)-
    • N,N-diethyl-2-isopropyl-5-methylcyclohexanecarboxamide
    • N,N-diethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
    • N,N-diethyl-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide
    • BSGVGVMGCACGDE-UHFFFAOYSA-N
    • N,N-DIETHYL-5-METHYL-2-PROPAN-2-YL-CYCLOHEXANE-1-CARBOXAMIDE
    • A801096
    • N,N-DIETHYL-p-MENTHANE-3-CARBOXAMIDE
    • 57233-12-2
    • NS00053295
    • EINECS 260-640-3
    • N,N-Diethyl-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide
    • N,N-diethyl-5-methyl-2-propan-2-yl-1-cyclohexanecarboxamide
    • SCHEMBL6872036
    • DTXSID40972732
    • Inchi: InChI=1S/C15H29NO/c1-6-16(7-2)15(17)14-10-12(5)8-9-13(14)11(3)4/h11-14H,6-10H2,1-5H3
    • InChI Key: BSGVGVMGCACGDE-UHFFFAOYSA-N
    • SMILES: CCN(CC)C(=O)C1CC(CCC1C(C)C)C

Computed Properties

  • Exact Mass: 239.22507
  • Monoisotopic Mass: 239.224915
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3
  • XLogP3: 4

Experimental Properties

  • Density: 0.898
  • Boiling Point: 332.6°C at 760 mmHg
  • Flash Point: 135.6°C
  • Refractive Index: 1.46
  • PSA: 20.31

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